5,5-Dimethylpyrrolidine-2,4-dione

説明

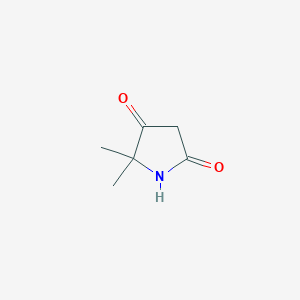

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,5-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2)4(8)3-5(9)7-6/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRDHBPVJBGCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537719 | |

| Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-41-5 | |

| Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of the Pyrrolidine 2,4 Dione Core in Medicinal Chemistry

The pyrrolidine-2,4-dione (B1332186) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of biologically active molecules. nih.govfrontiersin.orgdntb.gov.ua This five-membered nitrogen-containing ring system is a versatile template for the design and synthesis of novel therapeutic agents due to its ability to interact with various biological targets. nih.govfrontiersin.orgdntb.gov.ua Its structural rigidity and the presence of multiple points for functionalization allow for the fine-tuning of physicochemical properties and biological activity.

The significance of the pyrrolidine-2,4-dione core is underscored by the diverse pharmacological activities exhibited by its derivatives. These include antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.org For instance, certain pyrrolidine-2,4-dione derivatives have shown potent activity against fungal pathogens like Rhizoctonia solani and Botrytis cinerea. rsc.org In the realm of antibacterial research, derivatives have been synthesized that exhibit inhibitory activity against bacterial enzymes crucial for cell wall synthesis, such as MurA. nih.gov

The versatility of the pyrrolidine-2,4-dione scaffold allows medicinal chemists to design compounds with specific biological targets in mind. By strategically modifying the substituents on the pyrrolidine (B122466) ring, researchers can optimize the compound's interaction with the active site of an enzyme or receptor, leading to enhanced potency and selectivity. nih.gov

An Overview of 5,5 Dimethylpyrrolidine 2,4 Dione As a Synthetic Building Block

5,5-Dimethylpyrrolidine-2,4-dione serves as a valuable and versatile building block in organic synthesis. enaminestore.com Its chemical structure, characterized by a pyrrolidine-2,4-dione (B1332186) core with two methyl groups at the C5 position, offers unique reactivity and steric properties that can be exploited in the construction of more complex molecules. cymitquimica.com The presence of the gem-dimethyl group can influence the conformation of the pyrrolidine (B122466) ring and the stereochemical outcome of reactions, providing a level of control in synthetic strategies. acs.org

The reactivity of this compound is centered around the active methylene (B1212753) group at the C3 position and the secondary amine at the N1 position. These sites allow for a variety of chemical transformations, including alkylation, acylation, and condensation reactions, enabling the introduction of diverse functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This versatility makes it a key intermediate in the synthesis of a range of heterocyclic compounds with potential biological activities. enaminestore.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H9NO2 | cymitquimica.com |

| Molecular Weight | 127.14 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| CAS Number | 89464-41-5 | cymitquimica.com |

The Historical Context of Pyrrolidinedione Derivatives in Drug Discovery

The journey of pyrrolidine (B122466) derivatives in drug discovery dates back to the early 20th century, with the exploration of natural products containing this heterocyclic motif. pharmablock.com The amino acid proline, a fundamental building block of proteins, is a naturally occurring pyrrolidine derivative. wikipedia.org The recognition of the pyrrolidine scaffold in biologically active natural products spurred interest in the synthesis and pharmacological evaluation of its derivatives. pharmablock.com

Over the decades, the field has witnessed the development of numerous synthetic methodologies to access a wide variety of pyrrolidinedione derivatives. google.com Early research often focused on simple modifications of the pyrrolidine ring to understand structure-activity relationships. semanticscholar.org These foundational studies paved the way for the design of more complex and potent molecules.

A significant milestone in the history of pyrrolidinedione derivatives was the discovery of their diverse biological activities. frontiersin.org Researchers began to uncover their potential as anticonvulsants, anti-inflammatory agents, and antimicrobial compounds. nih.govebi.ac.uk This led to more focused research efforts aimed at optimizing these activities and exploring their mechanisms of action. The development of new synthetic routes and a deeper understanding of the biological targets of these compounds have been driving forces in their evolution as a significant class of molecules in drug discovery. nih.gov

The Current Research Landscape and Future Directions for 5,5 Dimethylpyrrolidine 2,4 Dione

Stereoselective Synthesis Approaches to Pyrrolidine-2,4-dione Frameworks

The controlled introduction of stereocenters into the pyrrolidine-2,4-dione core is crucial for the development of new therapeutic agents. Various stereoselective methods have been developed to achieve this, including diastereoselective, enantioselective, and chemoenzymatic approaches.

Diastereoselective Synthesis of 3,5-Dimethylpyrrolidine-2,4-dione Diastereomers

The diastereoselective synthesis of substituted pyrrolidine-2,4-diones can be achieved through various methods, including multicomponent reactions and subsequent stereoselective transformations. For instance, a one-pot, three-component reaction followed by a Claisen rearrangement has been shown to produce highly substituted pyrrolidine-2,3-diones with excellent diastereoselectivity. nih.gov This method allows for the creation of an all-carbon quaternary stereocenter. nih.gov

Another approach involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This method can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with high diastereoselectivity. nih.gov The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. nih.gov

Enantioselective Synthesis of Pyrrolidine (B122466) Derivatives Utilizing Chiral Auxiliaries

Chiral auxiliaries are powerful tools for achieving enantioselective synthesis of pyrrolidine derivatives. Oppolzer's chiral sultam, for example, has been effectively used in asymmetric 1,3-dipolar cycloadditions to construct the 3,4-syn substituted pyrrolidine moiety with high diastereoselectivity and enantioselectivity. acs.org This strategy allows for the controlled formation of the desired stereoisomer and the subsequent removal and recycling of the chiral auxiliary. acs.org The choice of chiral auxiliary can significantly impact the stereochemical outcome of the reaction. For instance, employing Evans 4-phenyl-2-oxazolidinone as the chiral auxiliary in a similar 1,3-dipolar cycloaddition resulted in lower diastereoselectivity. acs.org

The use of chiral auxiliaries derived from readily available amino acids, such as D- or L-alanine, has also been a successful strategy for the stereoselective synthesis of trans-2,5-dimethylpyrrolidines. nih.gov These methods often involve a series of transformations, including reduction, protection, and cyclization steps, to afford the desired enantiomerically pure pyrrolidine. nih.gov

Chemoenzymatic Synthesis Strategies for Related Pyrrolidines

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis to produce chiral pyrrolidines. Biocatalytic approaches, such as the use of transaminases, have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. acs.org This method has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. acs.org

Enzymes like laccases have also been utilized in the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org This biocatalytic approach involves the oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, resulting in good yields of the desired products. rsc.org Furthermore, engineered P411 variants have been developed to catalyze the intramolecular C(sp3)–H amination of alkyl/aryl nitrenes to construct chiral pyrrolidines and indolines with moderate to good efficiency and selectivity. nih.gov

Functionalization and Derivatization Strategies for this compound

The functionalization of the this compound core is essential for exploring its structure-activity relationships and developing new derivatives with improved properties. Key strategies include N-substitution and selective reduction of the carbonyl groups.

N-Substitution Reactions and Their Impact on Reactivity and Biological Activity

N-substitution of the pyrrolidine ring is a common strategy to introduce molecular diversity and modulate the biological activity of the resulting compounds. The pyrrolidine fragment is a key component in many drugs, and its functionalization often begins with the use of proline or 4-hydroxyproline (B1632879) as a starting material. mdpi.com The synthesis of various drugs, such as Vildagliptin, involves the reaction of a pyrrolidine derivative with other reagents to introduce substituents at the nitrogen atom. mdpi.com

The introduction of different substituents on the nitrogen atom can significantly influence the reactivity and biological profile of the pyrrolidine-2,4-dione scaffold. For instance, N-substituted pyrrolidine derivatives have been investigated for a wide range of biological activities, including anticancer and antidiabetic effects. mdpi.com

Selective Carbonyl Reductions and Their Applications

The selective reduction of the carbonyl groups in pyrrolidine-2,4-diones offers a pathway to a variety of functionalized pyrrolidine derivatives. The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity. For example, the reduction of α,β-unsaturated carbonyl compounds can lead to saturated aldehydes and ketones, allylic alcohols, or saturated alcohols. nih.gov

In the context of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, reduction with sodium borohydride (B1222165) in the presence of certain metal chlorides has been studied. researchgate.net The use of NaBH4/MgCl2 and NaBH4/ZnCl2 systems resulted in a stereoselective reduction, yielding a single product. researchgate.net This stereoselectivity is attributed to the chelating effect of the metal counterion. researchgate.net The Luche reagent (CeCl3·7H2O/NaBH4) is another effective system for the chemoselective reduction of enones to allylic alcohols. researchgate.net

The selective 1,4-reduction of α,β-unsaturated carbonyl compounds can be achieved using iridium catalysts with formic acid as a hydride donor in water. nih.gov This method has been shown to be highly chemoselective, reducing the C=C double bond while leaving other functional groups intact. nih.gov

Radical Cyclization Reactions in the Synthesis of Pyrrolidine Derivatives

A hypothetical radical cyclization approach to a precursor of this compound could involve an acyclic precursor containing a radical initiator and a suitable acceptor. For instance, a substituted 3-aza-5-hexenyl radical could undergo a 5-exo-trig cyclization, which is generally a favored pathway according to Baldwin's rules.

Table 1: Key Aspects of Radical Cyclization for Pyrrolidine Synthesis

| Feature | Description | Relevance to this compound |

| Radical Precursors | Typically alkyl or aryl halides, or selenoethers. | A suitable precursor would need to be synthesized to generate a radical at a position that facilitates cyclization to form the 5,5-dimethylpyrrolidine ring. |

| Initiators | Commonly used initiators include azobisisobutyronitrile (AIBN) and tributyltin hydride (n-Bu3SnH). | The choice of initiator would depend on the specific precursor and desired reaction conditions. |

| Regioselectivity | 5-exo cyclizations are generally favored over 6-endo cyclizations for the formation of five-membered rings. | This selectivity would be crucial to ensure the formation of the pyrrolidine ring rather than a six-membered piperidine (B6355638) ring. |

| Stereoselectivity | The stereochemical outcome can be influenced by the substituents on the acyclic precursor and the reaction conditions. | For substituted pyrrolidines, controlling stereochemistry is a key challenge. |

Research on related structures, such as 2,4-disubstituted pyrrolidines, has shown that the choice of N-protecting group can influence the diastereoselectivity of the cyclization. For instance, a tosyl protecting group has been observed to favor the formation of cis-isomers.

Photochemical Transformations of Pyrrolidinone Derivatives

Photochemical reactions offer unique pathways for the synthesis and functionalization of heterocyclic compounds. The use of light energy can enable transformations that are not accessible through thermal methods. While specific photochemical studies on this compound are scarce, research on related pyrrolidinone and dione (B5365651) systems provides insights into potential transformations.

For example, photochemical reactions of N-acylpyrrolidinones can lead to various products through processes like Norrish Type I and Type II reactions, Paterno-Büchi reactions, and photoinduced electron transfer (PET) processes. In the context of a dione system like this compound, photochemical activation could potentially lead to intramolecular cyclizations, rearrangements, or additions to unsaturated systems.

A study on the photochemical formation of 9-chloroanthracene (B1582455) from 9,10-dichloroanthracene (B1293567) in the presence of 2,5-dimethyl-2,4-hexadiene (B125384) highlights the role of dienes in photodechlorination reactions, proceeding through exciplex and radical anion intermediates nih.gov. While not directly involving a pyrrolidinone, this illustrates the type of complex photochemical transformations that can occur.

Table 2: Potential Photochemical Reactions for Pyrrolidinone Derivatives

| Reaction Type | Description | Potential Application to this compound |

| [2+2] Cycloaddition | Photochemical cycloaddition between an excited state carbonyl group and an alkene to form an oxetane (B1205548) (Paterno-Büchi reaction). | The carbonyl groups of the dione could potentially react with alkenes to form spirocyclic oxetane derivatives. |

| Norrish Type I/II | Cleavage of the C-C bond adjacent to the carbonyl group (Type I) or intramolecular hydrogen abstraction (Type II). | These reactions could lead to ring-opening or the formation of new functional groups. |

| Photo-Fries Rearrangement | Photochemical rearrangement of an aryl ester to a hydroxyaryl ketone. | If an N-aryl derivative of this compound were synthesized, this reaction could be explored. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free Reactions and Organocatalysis in Pyrrolidinedione Synthesis

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the need for solvents, which are often a major source of waste in chemical processes. These reactions can also lead to improved yields, shorter reaction times, and easier product isolation.

Organocatalysis, the use of small organic molecules as catalysts, is another cornerstone of green chemistry. nih.govdntb.gov.ua It avoids the use of often toxic and expensive metal catalysts. nih.gov In the context of pyrrolidinedione synthesis, organocatalysts have been employed to promote various transformations with high efficiency and stereoselectivity. nih.gov

For instance, the synthesis of polysubstituted pyrrolidine-2,3-diones has been achieved through multi-component reactions catalyzed by organocatalysts like L-proline or its derivatives. nih.gov These reactions often proceed under mild conditions and can be performed in greener solvents like water or even under solvent-free conditions. A study on the synthesis of dihydropyrimidin-2(1H)-ones demonstrated the effectiveness of a zeolite catalyst in a solvent-free, one-pot reaction that was scalable to the multigram level and allowed for catalyst recycling beilstein-journals.org. While not for the target molecule, this highlights a viable green approach for related heterocyclic systems.

Table 3: Comparison of Catalytic Systems for Pyrrolidinedione Synthesis

| Catalyst Type | Example | Advantages | Disadvantages |

| Organocatalyst | L-proline, (S)-a,a-diphenyl-2-pyrrolidinemethanol mdpi.com | Metal-free, low toxicity, often high stereoselectivity, can be used in green solvents. | Can require higher catalyst loadings compared to metal catalysts. |

| Biocatalyst | Laccase rsc.org | Highly selective, operates under mild conditions, environmentally benign. | Limited substrate scope, potential for enzyme denaturation. |

| Heterogeneous Catalyst | Zeolite beilstein-journals.org | Easily separable and recyclable, can be used in solvent-free conditions. | May have lower activity or selectivity than homogeneous catalysts. |

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of this compound can be envisioned through various routes, and their atom economy can be theoretically assessed. For example, a condensation reaction between a suitable amino acid derivative and a dicarbonyl compound would likely have a higher atom economy than a multi-step synthesis involving protecting groups and several reagents.

Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, with often only small molecules like water as byproducts mdpi.com. The synthesis of substituted pyrrolidines via MCRs has been reported to be an efficient and atom-economical approach mdpi.com.

Table 4: Theoretical Atom Economy for a Hypothetical Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Byproduct | % Atom Economy |

| 2-Amino-2-methylpropanoic acid | Diethyl malonate | This compound | 2 x Ethanol | 61.4% |

Note: This is a hypothetical reaction for illustrative purposes. The calculation is based on the molecular weights of the reactants and the desired product.

Scale-Up Synthesis Considerations for Industrial and Pharmaceutical Applications

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges that must be addressed to ensure a safe, efficient, and economically viable process. mt.com While specific scale-up data for this compound is not publicly available, general principles of chemical process development are applicable.

Key considerations for the scale-up of a chemical process include:

Process Safety: A thorough evaluation of reaction hazards, such as thermal runaway potential and the handling of hazardous materials, is crucial. mt.com

Reaction Kinetics and Thermodynamics: Understanding the reaction rates, equilibria, and heat flow is essential for designing and controlling a large-scale reactor.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors and can significantly impact reaction performance.

Heat Transfer: The removal of reaction heat is critical to maintain temperature control and prevent runaway reactions. The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient.

Downstream Processing: The isolation and purification of the final product, including crystallization, filtration, and drying, must be optimized for large-scale production.

Cost of Goods (CoG): The cost of raw materials, energy consumption, and waste disposal are major factors in the economic feasibility of an industrial process.

Continuous flow chemistry is an increasingly adopted technology for the scale-up of pharmaceutical and fine chemical production. researchgate.net Flow reactors offer advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for process automation and integration.

Table 5: Comparison of Batch vs. Flow Processing for Chemical Synthesis

| Feature | Batch Processing | Flow Processing |

| Scale | Can be challenging to scale up due to heat and mass transfer limitations. | More readily scalable by running the reactor for longer or using multiple reactors in parallel. |

| Safety | Higher risk for exothermic reactions due to large reaction volumes. | Smaller reaction volumes at any given time lead to better control and improved safety. |

| Heat & Mass Transfer | Can be inefficient, leading to temperature and concentration gradients. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. |

| Process Control | More difficult to control precisely. | Precise control over reaction parameters (temperature, pressure, residence time). |

| Flexibility | Less flexible for producing different compounds in the same equipment. | More flexible for producing a variety of compounds by changing reagents and conditions. |

Elucidation of Key Pharmacophoric Features within the Pyrrolidinedione Core

The pyrrolidine-2,4-dione core is a crucial pharmacophore, a molecular framework responsible for a drug's biological activity. nih.govfrontiersin.org The arrangement of its atoms, particularly the two carbonyl groups and the nitrogen atom, allows for specific interactions with biological targets. These interactions often involve hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions, which are critical for the molecule's efficacy.

The pyrrolidine ring itself, also known as tetrahydropyrrole, is a versatile scaffold that has been extensively utilized in the design and development of novel therapeutic agents. nih.govfrontiersin.org Its presence in many natural and synthetic compounds highlights its importance in medicinal chemistry. nih.govfrontiersin.orgdntb.gov.ua

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of this compound analogs can be significantly altered by the introduction of various substituents at different positions of the pyrrolidinedione ring. nih.gov These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Role of Substituents at the Nitrogen Atom (N1)

The nitrogen atom at position 1 (N1) of the pyrrolidinedione ring is a common site for substitution. Modifications at this position can have a profound impact on the molecule's biological activity. For instance, the introduction of different aryl or alkyl groups can modulate the compound's interaction with its target protein.

In a study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, the nature of the substituent on the arylpiperazinyl moiety was found to be crucial for activity. nih.gov This highlights the importance of the N1-substituent in defining the pharmacological profile of pyrrolidine-based compounds.

Stereochemical Influence of Chiral Centers on SAR

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is critical for the specific "lock-and-key" fit with a biological target. Even subtle changes in stereochemistry can result in significant differences in potency and efficacy.

While specific studies on the stereochemical influence on this compound are not detailed in the provided results, the general principles of medicinal chemistry suggest that chirality would play a significant role in its SAR. The spatial orientation of substituents can affect how the molecule binds to its target, influencing its biological response.

Comparative SAR Studies with Related Heterocyclic Scaffolds

To better understand the SAR of this compound, it is useful to compare it with related heterocyclic scaffolds such as thiazolidine-2,4-dione and imidazolidine-2,4-dione. These structures share similarities with the pyrrolidinedione core but also have key differences that can affect their biological activity.

Thiazolidine-2,4-diones (TZDs) are a well-known class of compounds, particularly for their use as antidiabetic agents. nih.gov They act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov SAR studies on TZDs have shown that the nature of the substituent at the 5-position and the N-3 position is critical for their activity. nih.gov For example, the presence of an acidic hydrogen on the N-3 imide group and a lipophilic side chain are generally required for potent antihyperglycemic activity.

Imidazolidine-2,4-diones (hydantoins) are another important class of heterocyclic compounds with a broad range of biological activities. The substitution pattern on the imidazolidine (B613845) ring greatly influences their pharmacological profile.

A comparative analysis reveals that while all three scaffolds possess a dione system, the nature of the heteroatom in the five-membered ring (nitrogen in pyrrolidinedione, sulfur in thiazolidinedione, and nitrogen in imidazolidinedione) leads to differences in their electronic properties and hydrogen bonding capabilities, ultimately affecting their interaction with biological targets.

| Feature | Pyrrolidine-2,4-dione | Thiazolidine-2,4-dione | Imidazolidine-2,4-dione |

| Core Structure | Contains a pyrrolidine ring with two carbonyl groups. | Contains a thiazolidine (B150603) ring with two carbonyl groups. | Contains an imidazolidine ring with two carbonyl groups. |

| Key SAR Points | Substituents at N1 and C5 positions significantly influence activity. | Substituents at the 5-position and N-3 position are critical for activity. nih.gov | Substitution pattern on the ring greatly influences the pharmacological profile. |

| Notable Activities | Antifungal, herbicidal, insecticidal, acaricidal. rsc.orggoogle.com | Antidiabetic (PPAR-γ agonists), anticancer. nih.govnih.gov | Anticonvulsant, anticancer. |

Computational Chemistry and QSAR in Predicting and Optimizing Activity

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting and optimizing the biological activity of this compound analogs. nih.govrsc.org These methods use statistical models to correlate the chemical structure of a compound with its biological activity.

QSAR models can help identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are important for a compound's activity. nih.gov For example, a 3D-QSAR study on pyrrolidine-2,4-dione derivatives with antifungal activity revealed that introducing specific hydrophobic fragments at a particular position could significantly increase their potency. rsc.org

These computational approaches allow for the virtual screening of large libraries of compounds and the rational design of new derivatives with improved activity, reducing the time and cost associated with traditional drug discovery methods.

Analytical and Spectroscopic Characterization in Research of 5,5 Dimethylpyrrolidine 2,4 Dione

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 5,5-Dimethylpyrrolidine-2,4-dione, providing insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In a typical ¹H NMR spectrum of a related compound, 3-phenylpyrrolidine-2,5-dione, in deuterated chloroform (B151607) (CDCl₃), characteristic signals would be observed for the protons of the pyrrolidine (B122466) ring and any substituents. For this compound, one would expect to see a singlet for the two equivalent methyl groups at the C5 position and signals for the methylene (B1212753) protons at the C3 position. The chemical shift of the N-H proton can vary depending on concentration and solvent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For this compound, distinct signals would be expected for the two carbonyl carbons (C2 and C4), the quaternary carbon (C5), the methylene carbon (C3), and the two equivalent methyl carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing in the downfield region of the spectrum.

A significant area of investigation for dicarbonyl compounds like this compound is the phenomenon of keto-enol tautomerism. researchgate.netacs.org NMR spectroscopy is exceptionally well-suited to study this equilibrium. researchgate.net The presence of tautomers can be identified by the appearance of distinct sets of signals for the keto and enol forms. The relative integration of these signals allows for the quantification of the equilibrium constant. Factors such as solvent polarity and temperature can influence the position of this equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomeric interconversion. researchgate.net For instance, in a hydrogen-bond-accepting solvent like DMSO, the equilibrium may shift, and this can sometimes lead to the broadening of peaks in the ¹³C NMR spectrum due to the rate of tautomer interconversion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2=O | - | ~175-185 |

| CH₂ (C3) | ~2.5-3.0 | ~40-50 |

| C4=O | - | ~200-210 (keto) |

| C5(CH₃)₂ | ~1.3-1.5 | ~60-70 |

| (CH₃)₂ | ~1.3-1.5 | ~20-30 |

| NH | Variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₆H₉NO₂), the expected monoisotopic mass is approximately 127.0633 Da. cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 127. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for cyclic imides can include the loss of CO, cleavage of the ring, and loss of substituents. The fragmentation of related pyrrolidinone derivatives often involves characteristic losses that help to confirm the core structure. rdd.edu.iq

Electrospray ionization (ESI), a softer ionization technique, is also commonly used, often in conjunction with tandem mass spectrometry (MS/MS). In positive ion mode, the protonated molecule [M+H]⁺ (m/z 128) would be prominent. Collision-induced dissociation (CID) of this ion would reveal specific fragmentation pathways. For example, the loss of water or carbon monoxide from the precursor ion can be diagnostic. The fragmentation patterns are highly dependent on the substitution and the specific atoms within the heterocyclic ring. jst-ud.vn

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 128.0706 |

| [M+Na]⁺ | 150.0525 |

| [M+K]⁺ | 166.0265 |

| [M-H]⁻ | 126.0560 |

Data sourced from publicly available databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups.

Cyclic imides, a class of compounds to which this compound belongs, typically exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. spectroscopyonline.com These bands are usually strong and appear in the region of 1700-1800 cm⁻¹. The presence of two carbonyl bands is a key indicator of the cyclic imide structure. spectroscopyonline.comresearchgate.net

Table 3: Typical Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200-3400 | Medium, Broad |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C=O (imide) | Asymmetric Stretch | 1750-1800 | Strong |

| C=O (imide) | Symmetric Stretch | 1700-1750 | Strong |

| C-N | Stretch | 1300-1400 | Medium |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of a related compound, (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione, has been determined, providing insights into the geometry of a dicarbonyl system containing a gem-dimethyl group. researchgate.net In the solid state, molecules of pyrrolidinediones are often linked by intermolecular hydrogen bonds involving the N-H group of one molecule and a carbonyl oxygen of an adjacent molecule, forming chains or more complex networks. researchgate.net The planarity of the pyrrolidine ring can vary depending on the substituents. The determination of the crystal structure of this compound would provide precise geometric parameters and confirm the solid-state conformation. The process involves growing a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions are determined. uchicago.edu

Table 4: Illustrative Crystallographic Data for a Related Pyrrolidinedione Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1020.4 |

| Z | 4 |

Note: This data is for a representative related compound and not this compound itself.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of this compound and for its isolation from reaction mixtures. A common mode of separation is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov

The detection is often carried out using a UV detector. Since this compound contains carbonyl groups, it is expected to have a UV absorbance, although the wavelength of maximum absorbance may be in the lower UV region. For compounds with poor chromophores, derivatization can be employed to enhance detection. nih.gov The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity is determined by the relative area of the main peak compared to any impurity peaks.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. coresta.orgwaters.com The development of a UPLC method for this compound would offer a high-throughput approach for quality control and reaction monitoring. coresta.org The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve the best separation. waters.com

Table 5: Exemplary HPLC/UPLC Method Parameters for the Analysis of Related Dicarbonyl Compounds

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temp. | 30 °C | 40 °C |

| Run Time | 15-20 min | 2-5 min |

Note: These are typical parameters and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be the method of choice for analyzing its presence in complex mixtures, provided it is sufficiently volatile or can be derivatized to enhance its volatility.

The process involves introducing a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. Factors such as the column's chemical nature, temperature programming, and the flow rate of the carrier gas are optimized to achieve effective separation. nih.gov

Following separation by GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion and a series of fragment ions, which are characteristic of the compound's structure. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a detector records the abundance of each ion. The resulting mass spectrum serves as a molecular fingerprint. academicjournals.org

While specific experimental GC-MS data such as retention time and a detailed mass spectrum for this compound are not widely available in published literature, a general approach to its analysis can be outlined. A suitable GC method would likely involve a non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl polymethylsiloxane stationary phase, and a temperature ramp to ensure the elution of the compound. nih.gov The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern resulting from the cleavage of its ring structure and the loss of methyl groups.

Table 1: Predicted GC-MS Parameters for this compound Analysis

| Parameter | Predicted Value/Condition |

| GC Column | 5% Phenyl Polymethylsiloxane |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (70 eV) |

| MS Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

This table presents predicted parameters based on general GC-MS protocols for similar compounds and is not based on specific experimental data for this compound.

Metabolomics and Its Application in Understanding Compound Fate

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. This field offers a powerful approach to understanding the metabolic fate of exogenous compounds like this compound by tracking their transformation into various metabolites.

The study of the metabolism of succinimide (B58015) derivatives, the class of compounds to which this compound belongs, suggests that they can undergo various biotransformations in biological systems. nih.govmdpi.com These metabolic pathways are crucial for detoxification and excretion. Research on related pyrrolidine-2,5-dione structures indicates that metabolic modifications can occur, influencing their biological activity and clearance from the body. nih.gov

Succinic acid, a related dicarboxylic acid, is a key intermediate in central metabolic pathways like the TCA cycle. wikipedia.org While this compound is a synthetic compound, its structural similarity to endogenous molecules suggests it could potentially interact with metabolic enzymes. Studies on other cyclic imides have explored their metabolic stability and pharmacokinetic properties. mdpi.com

To investigate the metabolic fate of this compound, a typical metabolomics workflow would involve administering the compound to a model system (e.g., in vitro cell cultures, animal models) and then analyzing biological samples (e.g., urine, plasma, tissue extracts) over time. Analytical platforms such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) are employed to detect and identify the parent compound and its metabolites.

While no specific studies on the metabolome of this compound are currently available, it is plausible that its metabolism could involve hydroxylation of the pyrrolidine ring or the methyl groups, followed by conjugation reactions to enhance water solubility and facilitate excretion. The identification of such metabolites would provide critical information on its biotransformation and potential biological impact.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5,5-Dimethylpyrrolidine-2,4-dione in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines for handling reactive heterocyclic compounds. Key steps include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks (vapor pressure: 0.1 mmHg at 25°C) .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Use a factorial design approach (e.g., 2³ design) to evaluate critical variables:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Reaction Temp. | 60°C | 100°C |

| Catalyst Loading | 1 mol% | 5 mol% |

| Solvent | THF | DMF |

- Analyze interactions using ANOVA to identify optimal conditions. For crystallization, employ slow cooling in ethanol/water mixtures (70:30 v/v) to enhance crystal purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H NMR (DMSO-d6, 400 MHz) to confirm methyl groups (δ 1.25 ppm, singlet) and carbonyl signals (δ 172–175 ppm in ¹³C NMR) .

- FT-IR : Identify key functional groups: C=O stretch at ~1750 cm⁻¹ and N-H deformation at ~1550 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ at m/z 142.1) for molecular weight confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) at 100 K. Key parameters:

- Space group: Monoclinic P2₁ (as seen in analogous imidazolidine-diones) .

- Refinement: Use SHELXL-2018 for full-matrix least-squares refinement.

- Validate hydrogen bonding networks (e.g., N-H⋯O interactions) to confirm stereochemical stability .

Q. What strategies mitigate contradictions in reaction kinetic data for this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetic Profiling : Conduct reactions in buffered solutions (pH 3–10) and monitor via HPLC.

- Computational Modeling : Use Gaussian 16 with DFT (B3LYP/6-31G*) to simulate transition states and identify pH-sensitive intermediates .

- Statistical Reconciliation : Apply multivariate regression to resolve discrepancies between experimental and simulated rate constants .

Q. How can AI-driven simulations enhance the design of this compound-based catalysts?

- Methodological Answer :

- COMSOL Multiphysics Integration : Model reaction-diffusion dynamics in catalytic cycles using finite element analysis (FEA).

- Machine Learning : Train neural networks on historical kinetic datasets to predict optimal ligand geometries (e.g., bite angles, steric effects) .

- Validation : Cross-check AI-predicted turnover frequencies (TOFs) with experimental results from fixed-bed reactors .

Q. What role does this compound play in modulating enzyme inhibition mechanisms?

- Methodological Answer :

- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ determination).

- Molecular Docking : Use AutoDock Vina to simulate binding interactions at the AChE active site (PDB ID: 4EY7).

- Kinetic Analysis : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition patterns .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under nitrogen (10°C/min) to measure decomposition onset temperatures.

- Controlled Replicates : Repeat experiments in triplicate using freshly distilled solvent to exclude impurity effects.

- Cross-Lab Validation : Collaborate with independent labs to standardize DSC protocols (e.g., heating rate, sample mass) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。